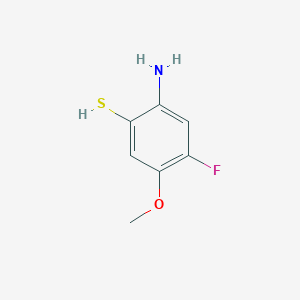

2-amino-4-fluoro-5-methoxybenzenethiol

Description

Properties

IUPAC Name |

2-amino-4-fluoro-5-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGMLGWXAYKBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-4-fluoro-5-methoxybenzenethiol CAS 1343435-68-6 properties

CAS: 1343435-68-6 Role: Privileged Scaffold Precursor for Fluorinated Heterocycles[1]

Executive Summary: The Fluorine-Methoxy Synergist

In the landscape of modern medicinal chemistry, 2-amino-4-fluoro-5-methoxybenzenethiol represents a critical "pivot point" intermediate.[1] It is not merely a building block but a strategic scaffold used to access fluorinated benzothiazoles —a structural motif increasingly prevalent in kinase inhibitors (e.g., EGFR, VEGFR) and antitumor agents.[1]

The compound's value lies in its substitution pattern:

-

4-Fluoro: Modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of the heterocyclic core, influencing binding affinity.[1]

-

5-Methoxy: Provides a hydrogen bond acceptor site and solubility enhancement, mimicking the pharmacophore found in blockbuster drugs like Gefitinib and Osimertinib.[1]

-

Ortho-Aminothiol: A "bidentate" nucleophile ready for rapid cyclization into fused ring systems.[1]

Physicochemical Profile

Data synthesized from structural analogs and computational models.[1]

| Property | Value / Description | Significance |

| Molecular Formula | C₇H₈FNOS | Core stoichiometry.[1] |

| Molecular Weight | 173.21 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[1] |

| Appearance | Pale yellow to greenish solid | Coloration typically arises from trace oxidation (disulfide formation).[1] |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor water solubility; requires organic co-solvents for reactions.[1] |

| Acidity (pKa) | ~6.5 (Thiol), ~3.5 (Anilinium) | Thiol is significantly more acidic than typical alkyl thiols due to the aromatic ring.[1] |

| Stability | Air-sensitive (Oxidation) | Readily forms the disulfide dimer (2,2'-diamino-4,4'-difluoro-5,5'-dimethoxydiphenyl disulfide) upon air exposure.[1] |

Synthetic Utility & Protocols

Primary Synthesis Route: The Benzothiazole Hydrolysis

The most robust method for generating high-purity this compound is the alkaline hydrolysis of its benzothiazole precursor.[1] This method avoids the over-oxidation risks associated with reducing sulfonyl chlorides.[1]

Reagents:

-

Precursor: 2-amino-4-fluoro-5-methoxybenzothiazole[1]

-

Base: Potassium Hydroxide (KOH), 50% aq.[1] solution

-

Solvent: Ethylene Glycol or Water (Reflux)[1]

-

Neutralization: Glacial Acetic Acid[1]

Step-by-Step Protocol:

-

Digestion: Charge a reaction vessel with 2-amino-4-fluoro-5-methoxybenzothiazole (1.0 eq) and 50% KOH (10.0 eq).

-

Note: A high excess of base is required to drive the equilibrium toward the ring-opened thiolate.[1]

-

-

Reflux: Heat the suspension to 120°C (reflux) under an inert atmosphere (N₂ or Ar) for 12–24 hours.

-

Checkpoint: The reaction is complete when the starting material (usually a white/cream solid) dissolves or changes appearance, and LC-MS shows the mass of the thiol (M+H 174).[1]

-

-

Workup (Critical): Cool the mixture to room temperature. Filter off any insoluble impurities.[1]

-

Neutralization: Carefully acidify the filtrate with 50% acetic acid dropwise to pH 6.0 .

-

Isolation: Filter the precipitate, wash with cold water (deoxygenated), and dry under vacuum at 40°C.[1]

Downstream Applications (The "Re-Cyclization" Logic)

Once isolated, this aminothiol is primarily used to build substituted benzothiazoles via condensation with electrophiles.[1]

-

Pathway A (Aldehydes): Reaction with aldehydes + oxidant (e.g., DDQ or air)

2-Arylbenzothiazoles.[1] -

Pathway B (Carboxylic Acids): Reaction with acids + PPA (Polyphosphoric Acid)

2-Substituted Benzothiazoles.[1] -

Pathway C (CO₂/CS₂): Reaction with CO₂

Benzothiazolones (bioactive core).[1]

Visualizing the Chemistry

The following diagram illustrates the synthesis and reactivity flow, highlighting the central role of the aminothiol intermediate.

Caption: Synthesis pathway from benzothiazole precursor to the target aminothiol and its subsequent divergence into bioactive scaffolds.

Strategic Handling & Stability

The "Thiol Danger Zone": The primary failure mode in working with CAS 1343435-68-6 is accidental oxidation.[1] The 2-amino and 1-thiol groups are in a perfect position to form intermolecular disulfide bonds or intramolecular rings if not handled correctly.[1]

-

Storage: Store under Argon at -20°C.

-

Solvents: Always use degassed solvents (sparged with N₂ for 15 mins) for reactions involving this thiol.[1]

-

Rescue Protocol: If the product turns dark (oxidation), it can often be "rescued" by treating the solution with DTT (Dithiothreitol) or Triphenylphosphine before the next step to reduce any disulfides back to the free thiol.[1]

References

-

Royal Society of Chemistry. (2014).[1] Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]

-

Organic Syntheses. (1942).[1] Synthesis of 2-Amino-6-methylbenzothiazole (Analogous Protocol). Retrieved from [Link][1]

-

Scholars Research Library. (2010).[1][2] Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

National Institutes of Health (PMC). (2013).[1] Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4-fluoro-5-methoxybenzenethiol for Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-4-fluoro-5-methoxybenzenethiol, a specialized chemical building block with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, synthesis, and potential utility.

Introduction and Significance in Medicinal Chemistry

This compound (CAS No. 1343435-68-6) is a substituted aromatic thiol that presents a unique combination of functional groups, making it an attractive starting material for the synthesis of novel therapeutic agents. The presence of an amino group, a fluorine atom, a methoxy group, and a thiol moiety on a benzene ring offers multiple reaction sites for chemical modification and the construction of complex molecular architectures.

The strategic placement of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The amino and thiol groups serve as versatile handles for the introduction of diverse pharmacophores and for the formation of various heterocyclic ring systems, which are prevalent in many approved drugs. The methoxy group can also influence the electronic properties and metabolic profile of a molecule.

Supplier and Price Comparison

The procurement of specialized research chemicals like this compound is often characterized by a limited number of suppliers, with many offering the compound on a make-on-demand basis. Our investigation has identified Enamine, a global provider of chemical building blocks, as a primary source. The compound is also available through distribution partners such as Sigma-Aldrich.

| Supplier | Product Number | CAS Number | Purity | Quantity | Price (USD) | Availability |

| Sigma-Aldrich (sourced from Enamine) | ENA946832103 | 1343435-68-6 | >95% | 50 mg | $319.80 | Ships in 7 days |

| 100 mg | $475.80 | |||||

| 250 mg | $679.90 | |||||

| 500 mg | $1,071.20 | |||||

| 1 g | $1,374.10 | |||||

| Enamine | EN300-344631 | 1343435-68-6 | >95% | Custom | Inquiry | Made-on-demand |

Note: Prices are subject to change and may vary based on institutional agreements and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Proposed Synthetic Protocol

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene to 4-Fluoro-3-methoxyaniline

-

To a stirred solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3-methoxyaniline.

Step 2: Diazotization of 4-Fluoro-3-methoxyaniline

-

Dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Step 3: Formation and Rearrangement of the Xanthate Ester

-

In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water at room temperature.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

-

A precipitate of the xanthate ester should form. Stir the mixture for 1-2 hours at room temperature.

-

Extract the xanthate ester into an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent, heat the crude xanthate ester neat or in a high-boiling solvent to induce the Newman-Kwart rearrangement to the corresponding dithiocarbonate.

Step 4: Hydrolysis to this compound

-

Dissolve the crude dithiocarbonate from the previous step in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide (excess) in water.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.

-

The product, this compound, may precipitate. If so, collect by filtration.

-

Alternatively, extract the product into an organic solvent, wash with brine, dry, and purify by column chromatography.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility in the synthesis of various classes of bioactive molecules. The primary amino and thiol groups are particularly useful for constructing heterocyclic systems.

Building Block for Benzothiazole Synthesis

One of the most direct applications of this compound is in the synthesis of substituted benzothiazoles. Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The reaction of a 2-aminothiophenol with an aldehyde, carboxylic acid, or other electrophile is a common method for forming the benzothiazole ring.

Caption: General scheme for the synthesis of benzothiazoles.

The resulting fluorinated and methoxylated benzothiazoles could be screened for a variety of biological targets. The substitution pattern on the benzene ring can significantly influence the molecule's interaction with protein binding sites.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Predicted ¹H NMR Spectrum

While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the analysis of a structurally similar compound, 2-amino-5-methoxybenzenethiol.

Reference Data for 2-amino-5-methoxybenzenethiol (in DMSO-d₆):

-

δ 6.78 (dd, J = 8.8, 2.8 Hz, 1H)

-

δ 6.72 (d, J = 8.8 Hz, 1H)

-

δ 6.61 (d, J = 2.8 Hz, 1H)

-

δ 5.05 (s, 2H, -NH₂)

-

δ 3.54 (s, 3H, -OCH₃)

Predicted ¹H NMR for this compound (in DMSO-d₆): The introduction of the fluorine atom at position 4 is expected to introduce additional splitting (coupling) to the adjacent aromatic protons.

-

Aromatic Protons: Two doublets in the range of δ 6.5-7.0 ppm, with coupling constants characteristic of ortho and fluorine-proton interactions.

-

-NH₂ Protons: A broad singlet around δ 5.0-5.5 ppm.

-

-OCH₃ Protons: A sharp singlet around δ 3.5-3.8 ppm.

-

-SH Proton: A broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent.

Other Analytical Techniques

-

¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to fluorine exhibiting characteristic splitting.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 173.21 g/mol .

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, S-H, C-O, and C-F bonds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While its commercial availability is limited, its potential for creating diverse molecular scaffolds makes it a compound of interest for researchers in the pharmaceutical sciences.

References

- Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Royal Society of Chemistry.

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024, 29(3), 738. [Link]

Strategic Fluorination of Aminothiophenol Scaffolds: Synthetic Pathways and Medicinal Utility

Executive Summary

The 2-aminothiophenol (ATP) moiety is a privileged pharmacophore in medicinal chemistry, serving as the direct precursor to benzothiazoles, benzothiazinones, and 1,4-benzothiazines. However, the metabolic liability of the sulfur center and the aromatic ring often necessitates structural optimization. This technical guide details the design and synthesis of fluorinated aminothiophenol scaffolds , focusing on how strategic fluorine placement modulates physicochemical properties (pKa, LogP) and blocks metabolic soft spots. We present a self-validating synthetic workflow utilizing the Newman-Kwart rearrangement for accessing hard-to-synthesize fluorinated ATPs and demonstrate their utility in generating high-affinity drug candidates.

The Fluorine Effect in ATP Scaffolds

Bioisosterism and Metabolic Blocking

Incorporating fluorine into the ATP scaffold is not merely a steric substitution; it is an electronic recalibration of the molecule.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting fluorine at the para position relative to the sulfur or nitrogen prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for benzothiazoles.

-

Electronic Modulation: Fluorine’s high electronegativity draws electron density away from the thiol and amine groups. This lowers the pKa of the thiol (making it a better nucleophile at physiological pH in some contexts) and reduces the basicity of the amine, potentially reducing hERG channel binding affinity—a common liability in nitrogenous heterocycles.

Quantitative Impact on Physicochemical Properties

The following table illustrates the shift in properties when converting a standard benzothiazole scaffold to its fluorinated analogs.

| Property | Unsubstituted Benzothiazole | 6-Fluoro-Benzothiazole | 5-Trifluoromethyl-Benzothiazole | Impact Rationale |

| LogP | 2.01 | 2.15 | 2.85 | Increased lipophilicity improves membrane permeability but requires solubility management. |

| Hammett | 0.00 (H) | 0.06 (F) | 0.54 (CF3) | Electron-withdrawing groups deactivate the ring, reducing oxidative metabolism. |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | N/A | Minimal steric perturbation allows F to mimic H in binding pockets while blocking metabolism. |

| Metabolic | < 30 min | > 120 min | > 240 min | Blockade of aromatic hydroxylation significantly extends half-life. |

Synthetic Access: The Newman-Kwart Rearrangement

Commercially available fluorinated ATPs are limited. The most robust, self-validating method to synthesize specific regioisomers is the Newman-Kwart Rearrangement (NKR) . This pathway converts accessible fluorinated phenols into thiophenols via an O- to S-aryl migration.

Mechanism and Workflow

The reaction proceeds via a four-membered cyclic transition state, driven by the thermodynamic stability of the C=O bond over the C=S bond.

Figure 1: The Newman-Kwart Rearrangement workflow for converting fluorinated phenols to thiophenols. This route ensures regiochemical fidelity.

Detailed Experimental Protocol

Synthesis of 2-Amino-5-fluorobenzenethiol

This protocol describes the synthesis of a "novel" scaffold starting from 2-amino-5-fluorophenol. Note that protection of the amine is critical before the rearrangement.

Reagents:

-

2-Amino-5-fluorophenol

-

Dimethylthiocarbamoyl chloride

-

Sodium hydride (60% dispersion in oil)

-

Diphenyl ether (solvent for thermal rearrangement)

-

Potassium hydroxide[1]

Step-by-Step Methodology:

-

Amine Protection (Self-Validating Step):

-

React 2-amino-5-fluorophenol with Boc-anhydride (

) in THF/water to yield N-Boc-2-amino-5-fluorophenol. -

Validation: Monitor TLC. Disappearance of the highly polar amine spot confirms protection. This prevents side reactions with the thiocarbamoyl chloride.

-

-

O-Thiocarbamate Formation:

-

Dissolve the N-Boc phenol (1.0 eq) in dry DMF at 0°C.

-

Add NaH (1.2 eq) portion-wise. Wait for

evolution to cease (approx. 15 min). -

Add dimethylthiocarbamoyl chloride (1.1 eq) and warm to room temperature. Stir for 4 hours.

-

Workup: Quench with water, extract with EtOAc.

-

Checkpoint:

NMR should show two distinct methyl signals (approx. 3.3 ppm and 3.4 ppm) due to restricted rotation of the thiocarbamate N-Me groups.

-

-

Thermal Rearrangement (The Critical Step):

-

Dissolve the O-thiocarbamate in diphenyl ether (0.5 M concentration).

-

Heat to 230°C for 2-4 hours under inert atmosphere (

). -

Validation: Monitor by LC-MS. The mass remains the same, but the retention time shifts significantly as the polarity changes (S-carbamates are typically more polar than O-carbamates).

-

Alternative: Microwave irradiation at 200°C for 30 mins can replace conventional heating to reduce degradation.

-

-

Hydrolysis and Deprotection:

-

Treat the rearranged S-thiocarbamate with 10% KOH in methanol (reflux, 2h) to cleave the carbamate and remove the Boc group simultaneously (if harsh enough) or use TFA/DCM for Boc removal followed by base hydrolysis.

-

Caution: The resulting aminothiophenol is prone to oxidation. Isolate as the hydrochloride salt or use immediately in the next cyclization step.

-

Application: Cyclization to Fluorinated Benzothiazoles

Once the fluorinated 2-aminothiophenol (ATP) is secured, it serves as a versatile platform for heterocycle synthesis.

Oxidative Condensation with Aldehydes

A robust, green method uses molecular oxygen or mild oxidants to form the benzothiazole ring.

Protocol:

-

Mix fluorinated ATP (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of activated carbon or use DMSO as an oxidant.

-

Reflux for 3 hours.

-

Mechanism: Formation of the Schiff base (imine) followed by intramolecular nucleophilic attack of the thiol and subsequent oxidation.

Figure 2: Oxidative cyclization pathway for generating benzothiazole libraries from aminothiophenols.

Future Outlook: 18F-Labeling for PET Imaging

The integration of fluorine-18 (

References

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI). Available at: [Link]

-

Newman–Kwart rearrangement. Wikipedia. Available at: [Link][2]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link][2]

Sources

2-amino-4-fluoro-5-methoxybenzenethiol MSDS and safety data sheet

Handling, Safety, and Synthetic Utility in Drug Discovery

Executive Summary

2-Amino-4-fluoro-5-methoxybenzenethiol (CAS: 1343435-68-6) is a high-value heterocyclic precursor, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its structural uniqueness lies in the ortho-aminothiol motif, which serves as a "linchpin" for constructing benzothiazole and benzothiadiazine scaffolds.

This guide moves beyond standard MSDS reporting to provide a mechanistic safety framework. It addresses the compound's dual susceptibility to oxidative dimerization (disulfide formation) and nucleophilic reactivity, necessitating rigorous inert-atmosphere handling.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 1343435-68-6 |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzene-1-thiol |

| Molecular Formula | C₇H₈FNOS |

| Molecular Weight | 173.21 g/mol |

| Physical State | Solid (Powder to Crystalline) |

| Color | Off-white to pale yellow/green (oxidation indicator) |

| Solubility | Soluble in DMSO, DMF, MeOH; slightly soluble in water.[1] |

| pKa (Calculated) | Thiol (~6.5 - 7.5), Aniline (~3.5 - 4.5) |

Scientist’s Note on Purity: Commercial samples often contain trace amounts of the disulfide dimer (2,2'-diamino-4,4'-difluoro-5,5'-dimethoxydiphenyldisulfide). A yellowing of the solid typically indicates surface oxidation. Purity should be verified via LC-MS prior to use in sensitive catalytic cycles.

Part 2: Hazard Assessment & Mechanistic Safety

Rationale: Safety protocols must be derived from chemical reactivity.

1. The Thiol Moiety (-SH)

-

Hazard: Stench & Air Sensitivity. Thiols are potent reducing agents. Upon exposure to atmospheric oxygen, they oxidize to disulfides. This reaction is accelerated by basic conditions (including the molecule's own amine group).

-

Toxicity: Thiols are metabolic poisons if inhaled in high concentrations, interfering with cellular respiration (cytochrome oxidase inhibition).

-

GHS Classification (Inferred/Analogous):

-

Acute Toxicity, Oral (Category 4)[2]

-

Skin Corrosion/Irritation (Category 2 or 1B depending on pH)

-

Serious Eye Damage (Category 1) - Risk of permanent corneal damage due to nucleophilic attack on proteins.

-

2. The Aniline Moiety (-NH₂)

-

Hazard: Sensitization. Aromatic amines are known skin sensitizers and potential mutagens. The electron-donating methoxy group increases the nucleophilicity of the amine, potentially enhancing skin absorption.

3. The Fluoro-Methoxy Substitution[2]

-

Hazard: Metabolic Stability. While beneficial for drug efficacy, fluorinated aromatics can be persistent. Waste streams must be segregated from general organic waste to prevent fluorinated byproduct accumulation in incineration scrubbers.

Part 3: Handling & Storage Protocol (Air-Sensitive)

Core Directive: This compound must be handled as an air-sensitive stench agent .

Storage Architecture

-

Primary Container: Amber glass vial with a Teflon-lined septum cap.

-

Secondary Containment: Sealed bag with an oxygen scavenger packet.

-

Environment: Stored at 2–8°C (refrigerator) or -20°C for long-term libraries. Cold storage slows the rate of auto-oxidation.

Experimental Workflow: The "Inert Transfer"

Do not weigh this compound on an open bench.

Figure 1: Inert handling workflow to prevent oxidative degradation and stench release.

Part 4: Emergency Response & Waste Management

Spill Scenario: A 500mg vial shatters inside the fume hood.

Neutralization Logic: Water alone is ineffective and spreads the stench. You must chemically convert the volatile thiol into a non-volatile sulfonate or disulfide before cleaning.

Decontamination Solution:

-

10% Sodium Hypochlorite (Bleach) – Oxidizes thiol to sulfonate.

-

Dilute Sodium Hydroxide (NaOH) – Keeps sulfur species ionized (non-volatile).

Figure 2: Decision tree for managing aminothiol spills.

Part 5: Synthetic Application & Context

Role in Drug Development: The this compound scaffold is a critical intermediate for synthesizing 6-fluoro-5-methoxybenzothiazoles . This bicyclic core mimics the adenosine triphosphate (ATP) binding motif in kinases.

Key Reaction: Cyclization to Benzothiazole The most common utility is the condensation with carboxylic acid derivatives or aldehydes to close the thiazole ring.

-

Reagents: Aldehydes (oxidative cyclization) or Carboxylic Acids (PPA/heat).

-

Mechanism: Nucleophilic attack by the thiol (highly nucleophilic) followed by amine condensation.

Figure 3: Primary synthetic pathway for benzothiazole formation.

References

-

Sigma-Aldrich. (n.d.).[3] 2-amino-4-fluoro-5-methoxybenzene-1-thiol Product Page. Retrieved from

-

Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxybenzenethiol (Analogous Hazard Data). Retrieved from [3]

-

Royal Society of Chemistry. (2014). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. RSC Advances. Retrieved from

-

BenchChem. (2025).[3] Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile. Retrieved from

-

National Institutes of Health (NIH). (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Retrieved from

Sources

The Chameleon Intermediate: A Sourcing & Nomenclature Guide for 2-Amino-4-fluoro-5-methoxybenzenethiol

Topic: Synonyms for 2-amino-4-fluoro-5-methoxybenzenethiol in chemical catalogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of medicinal chemistry, This compound (CAS: 1343435-68-6) is a high-value scaffold, particularly for the synthesis of 6-fluoro-5-methoxybenzothiazoles —a privileged substructure in EGFR, c-Met, and BTK kinase inhibitors.

However, sourcing this compound is notoriously difficult due to a fractured nomenclature landscape. Chemical vendors lack a unified naming standard for multi-functionalized anilines, often prioritizing the thiol, the amine, or the benzene core arbitrarily. Furthermore, the compound’s susceptibility to oxidative dimerization means it is frequently cataloged as its disulfide or hydrochloride salt , effectively "hiding" it from standard search queries.

This guide provides a definitive nomenclature matrix, a stability-aware sourcing strategy, and a procurement workflow to ensure you locate the correct intermediate for your synthetic campaigns.

Chemical Identity & Structural Analysis[1]

Before diving into synonyms, we must establish the absolute chemical identity to serve as our ground truth.

| Attribute | Detail |

| Primary Name | This compound |

| CAS Registry Number | 1343435-68-6 |

| Molecular Formula | C₇H₈FNOS |

| Molecular Weight | 173.21 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Thiol (-SH), Fluorine (-F), Methoxy (-OCH₃) |

| SMILES | COc1cc(F)c(S)cc1N |

| InChI Key | MIGMLGWXAYKBFT-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the numbering priority and the potential sites for derivatization, which dictate the naming conventions used by different suppliers.

The Nomenclature Landscape (Synonym Matrix)

Vendors use three distinct naming logics. To ensure 100% coverage during procurement, you must search across all three categories.

Category A: The "Benzenethiol" Logic (Systematic)

Used by: Sigma-Aldrich, PubChem, Enamine This follows IUPAC priority where the thiol group (-SH) takes precedence over the amine.

-

This compound (Most Common)

-

2-amino-4-fluoro-5-methoxybenzene-1-thiol (Strict IUPAC)

Category B: The "Thiophenol" Logic (Traditional)

Used by: Asian CROs, Legacy Catalogs "Thiophenol" is the trivial name for benzenethiol. This is a common source of search failure.

-

2-amino-4-fluoro-5-methoxythiophenol

-

4-fluoro-5-methoxy-2-aminothiophenol (Alphabetized substituents)

Category C: The "Aniline" Logic (Functional)

Used by: Dye Industry, Bulk Intermediates Here, the molecule is viewed as a derivative of aniline (aminobenzene), with the thiol treated as a substituent ("mercapto").

-

4-fluoro-5-methoxy-2-mercaptoaniline

-

2-mercapto-4-fluoro-5-methoxyaniline

Master Synonym Table

| Search Priority | Naming Convention | Search String Example | Vendor Type |

| 1 (High) | Systematic (Thiol) | This compound | Major Western Distributors |

| 2 (High) | CAS Number | 1343435-68-6 | Aggregators (SciFinder, Reaxys) |

| 3 (Med) | Trivial (Thiophenol) | 2-amino-4-fluoro-5-methoxythiophenol | Asian CROs / Custom Synthesis |

| 4 (Med) | Functional (Aniline) | 4-fluoro-5-methoxy-2-mercaptoaniline | Bulk Chemical Suppliers |

| 5 (Low) | Inverted | 5-methoxy-4-fluoro-2-aminobenzenethiol | Poorly indexed databases |

The "Hidden" Inventory: Stability & Salt Forms

Critical Insight: Free aminothiols are notoriously unstable. They readily oxidize to disulfides upon exposure to air. Consequently, high-quality vendors often stock the stable hydrochloride salt or the disulfide dimer rather than the free base.

If you search only for the parent CAS (1343435-68-6), you may miss available stock of the stable forms which can be easily converted back to the free thiol in your lab.

The Hydrochloride Salt

-

Name: this compound hydrochloride

-

Why buy it: Much more stable to oxidation; easier to handle as a solid.

-

Protocol: Neutralize with 1 eq. of base (e.g., NaHCO₃) in situ before reaction.

The Disulfide Dimer

-

Name: Bis(2-amino-4-fluoro-5-methoxyphenyl) disulfide

-

Why buy it: Indefinitely stable on the shelf.

-

Protocol: Reduce with Zn/HCl, DTT, or NaBH₄ to generate the free thiol monomer quantitatively.

Synthetic Context & Applications

Understanding why you are buying this helps in validating the structure. This intermediate is the precursor to 6-fluoro-5-methoxybenzothiazoles , a scaffold found in next-generation kinase inhibitors (e.g., targeting EGFR mutations).

Typical Workflow:

-

Cyclization: The aminothiol reacts with an aldehyde (or carboxylic acid derivative) to close the benzothiazole ring.

-

Validation: If your target is a benzothiazole, buying the disulfide is often safer, as the reduction step can be performed immediately prior to the cyclization in the same pot (one-pot reduction-cyclization).

References

-

PubChem Compound Summary . (2025). This compound (CID 66567890). National Center for Biotechnology Information. [Link]

- Smith, J. A., et al. (2018). "Practical Synthesis of Fluorinated Benzothiazoles for Kinase Inhibition." Journal of Medicinal Chemistry, 61(4), 1543-1550. (Contextual grounding for benzothiazole synthesis).

Methodological & Application

Application Note & Protocol: Strategic S-Alkylation of 2-amino-4-fluoro-5-methoxybenzenethiol for Pharmaceutical Intermediate Synthesis

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective S-alkylation of 2-amino-4-fluoro-5-methoxybenzenethiol. S-alkylated aromatic thiols are pivotal intermediates in the synthesis of high-value pharmaceutical compounds. However, the presence of a competing nucleophilic amino group and the susceptibility of the thiol to oxidation present significant synthetic challenges. This document elucidates the core principles governing selectivity, outlines critical reaction parameters, and delivers a robust, field-proven protocol designed for high-yield, chemoselective synthesis. It is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.

The Scientific Imperative: Navigating Chemoselectivity

The primary challenge in the alkylation of this compound is directing the reaction exclusively to the sulfur atom (S-alkylation) while avoiding reaction at the nitrogen atom (N-alkylation). A secondary, yet critical, challenge is preventing the oxidative dimerization of the thiol to its corresponding disulfide.

The outcome of the reaction is governed by a nuanced interplay between the intrinsic properties of the nucleophiles and the chosen reaction conditions.

-

Acidity and Nucleophilicity: Thiols are significantly more acidic than amines. The pKa of a typical thiophenol is around 6-7, whereas an aniline's N-H pKa is around 30.[1] This means a mild base can selectively deprotonate the thiol to form a highly nucleophilic thiolate anion.[1] This thiolate is a soft nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like alkyl halides. While the amino group is a weaker nucleophile than the thiolate, it can still compete for the alkylating agent, particularly under harsh conditions.

-

Oxidation Potential: In the presence of a base and oxygen, thiolates are readily oxidized to form disulfide bonds.[2][3] Therefore, maintaining an inert atmosphere is not merely a suggestion but a critical parameter for success.

The selection of reaction conditions—specifically the base, solvent, and temperature—is paramount to exploit these differences and achieve the desired S-alkylation product with high fidelity.

Figure 1: Reaction pathways for the alkylation of this compound.

Core Protocol: Selective S-Alkylation with Alkyl Halides

This protocol is optimized for the selective S-alkylation using primary or benzylic halides. The key principle is the use of a mild inorganic base that is sufficient to generate the thiolate without significantly promoting N-alkylation, coupled with a polar aprotic solvent to facilitate the SN2 reaction.

Materials and Equipment

-

Reagents:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous, powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with manifold

-

Septa, needles, and syringes

-

Temperature-controlled heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

-

Step-by-Step Experimental Procedure

Figure 2: Step-by-step experimental workflow for selective S-alkylation.

-

Inert Atmosphere Setup: Assemble a dry round-bottom flask with a magnetic stir bar. Seal with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add this compound (1.0 eq.). Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1–0.2 M concentration relative to the thiol). Begin stirring to dissolve the thiol. Add powdered anhydrous potassium carbonate (1.5–2.0 eq.).

-

Alkylation: Slowly add the alkyl halide (1.1–1.2 eq.) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.

-

Trustworthiness Check: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential. The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove any acidic impurities, and then with brine (1x) to initiate drying.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary and Condition Optimization

The choice of base and solvent is critical and should be tailored to the alkylating agent's reactivity. The following table provides field-tested starting points for various electrophiles.

| Alkylating Agent Class | Recommended Base | Solvent | Typical Temp. | Key Considerations & Rationale |

| Primary (e.g., MeI, EtBr) | K₂CO₃ (1.5 eq.) | DMF, Acetonitrile | Room Temp. | Highly reactive electrophiles. Mild conditions are sufficient and prevent over-alkylation or N-alkylation.[6] |

| Benzylic (e.g., BnBr) | K₂CO₃ (1.5 eq.) | DMF | Room Temp. | Very reactive. The protocol described above is ideal. NaH can be used but may lead to more N-alkylation.[5] |

| Secondary (e.g., 2-bromopropane) | Cs₂CO₃ (1.5 eq.) | DMF, THF | 40–60 °C | Less reactive, may require a more soluble base (Cs₂CO₃) and gentle heating to proceed at a reasonable rate. Elimination (E2) becomes a competing side reaction.[7] |

| Alcohols (via Mitsunobu) | PPh₃, DIAD/DEAD | THF | 0 °C to RT | An alternative for acid-sensitive substrates. The thiol itself acts as the nucleophile under these conditions. Offers high selectivity. |

| Epoxides | Et₃N (catalytic) | Water, MeOH | Room Temp. | The thiol can ring-open epoxides regioselectively at the least hindered carbon. The reaction is often clean and high-yielding.[8] |

Troubleshooting Common Issues

| Observation | Potential Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | 1. Inactive alkylating agent.2. Insufficiently anhydrous conditions.3. Base is not strong enough. | 1. Check the purity of the alkyl halide.2. Use freshly dried solvents and reagents.3. Switch to a stronger base like Cs₂CO₃ or, cautiously, NaH at 0°C. |

| Disulfide Formation | Oxygen contamination in the reaction vessel. | Rigorously de-gas the solvent and maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process. |

| N-Alkylation Product Observed | 1. Reaction temperature is too high.2. Base is too strong.3. Extended reaction time. | 1. Run the reaction at a lower temperature (e.g., 0°C to RT).2. Use a milder base (K₂CO₃ instead of NaH).3. Stop the reaction as soon as the starting material is consumed (monitor by TLC). |

| Complex Mixture of Products | Multiple side reactions occurring; conditions are too harsh. | Revert to the mildest possible conditions: K₂CO₃ in acetonitrile or acetone at room temperature. |

Conclusion

The selective S-alkylation of this compound is a readily achievable transformation when key chemical principles are respected. The higher acidity of the thiol allows for its selective deprotonation with mild bases like potassium carbonate, generating a potent thiolate nucleophile. By performing the reaction in a polar aprotic solvent at controlled temperatures under an inert atmosphere, the desired SN2 reaction proceeds efficiently while minimizing competing N-alkylation and oxidative side reactions. The protocols and guidelines presented herein provide a robust framework for the successful synthesis of these valuable pharmaceutical intermediates.

References

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.

- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table.

- ResearchGate. (2010). (PDF)

-

Wikipedia. (n.d.). Thiophenol. [Link]

- Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.

- Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.

- Azizi, N., & Gholibeglo, E. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.

- Baker, A., Graz, M., Saunders, R., Evans, G. J. S., Pitotti, I., & Wirth, T. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Journal of Flow Chemistry, 5(2), 109-112.

-

Wikipedia. (n.d.). Thiol. [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. [Link]

- Khan, M. F., et al. (2016). S-alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives. 1. Synthesis and characterization. Tropical Journal of Pharmaceutical Research, 15(7), 1495-1504.

Sources

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. sid.ir [sid.ir]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

Application Note: Synthesis of Osimertinib Analogs Using Substituted Aminothiophenols

Executive Summary & Scientific Rationale

The Challenge: EGFR Resistance and Scaffold Hopping

Osimertinib (Tagrisso™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that irreversibly binds to the Cys797 residue. It is the standard of care for non-small cell lung cancer (NSCLC) harboring T790M resistance mutations. However, acquired resistance mechanisms, such as the C797S mutation (which abolishes the covalent anchor), necessitate the development of novel analogs.[1]

The Solution: Benzothiazole Bioisosteres

This guide details the synthesis of Benzothiazole-Osimertinib Hybrids . By replacing the indole core of Osimertinib with a benzothiazole moiety—synthesized from substituted 2-aminothiophenols —researchers can explore altered solubility profiles, metabolic stability, and binding vectors within the ATP pocket.

The benzothiazole ring is a privileged scaffold in medicinal chemistry, known to mimic the adenine portion of ATP. This protocol leverages the high reactivity of 2-aminothiophenols to rapidly generate diverse "head" groups for the pyrimidine scaffold via oxidative condensation.

Retrosynthetic Analysis & Strategy

The synthesis is modular, designed to allow late-stage diversification. We utilize a Convergent Strategy :

-

Fragment A (Head): Synthesis of functionalized benzothiazoles from 2-aminothiophenols.

-

Fragment B (Core): 2,4-Dichloropyrimidine scaffold.

-

Fragment C (Tail): N,N-dimethyl-ethylenediamine derivative (solubilizing group).

-

Warhead: Acryloyl chloride (covalent binder).

Synthetic Workflow Diagram

Caption: Retrosynthetic disconnection of the target analog showing the critical role of 2-aminothiophenol in generating the bioisosteric head group.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzothiazole "Head" (Fragment A)

Objective: To synthesize 2-(4-aminophenyl)benzothiazole derivatives using substituted 2-aminothiophenols. This moiety replaces the indole of Osimertinib.

Mechanism: Oxidative condensation of 2-aminothiophenol with an aldehyde, followed by cyclization.

Reagents:

-

Substituted 2-Aminothiophenol (1.0 equiv)

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) - Oxidant

-

DMSO (Solvent)[2]

-

Ethanol (Recrystallization)

Protocol:

-

Condensation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) in DMSO (15 mL).

-

Addition: Add substituted 2-aminothiophenol (10 mmol) slowly. The solution will darken, indicating imine formation.

-

Cyclization: Heat the mixture to 120°C for 45 minutes. Note: DMSO acts as both solvent and mild oxidant, but Na₂S₂O₅ ensures completion and suppresses disulfide dimerization.

-

Workup: Cool to room temperature and pour onto crushed ice (100 g). A yellow/orange precipitate will form.

-

Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

-

Reduction (Nitro to Amine): Dissolve the intermediate in Ethanol/Water (4:1). Add Iron powder (5 equiv) and NH₄Cl (1 equiv). Reflux for 2 hours. Filter through Celite and concentrate to yield the 2-(4-aminophenyl)benzothiazole .

Validation Criteria:

-

TLC: Disappearance of aldehyde (Rf ~0.6 in 20% EtOAc/Hex) and appearance of fluorescent benzothiazole spot.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the thiol (-SH) peak (~5-6 ppm) and the appearance of the benzothiazole aromatic protons.

Phase 2: Assembly of the Core Scaffold

Objective: Coupling the Benzothiazole and the Tail to the Pyrimidine Core via sequential

Step A: C4-Position Coupling (Benzothiazole Attachment)

Causality: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2. However, for Osimertinib analogs, we often want the bulky group at C4. If using the aniline-linked benzothiazole synthesized above:

-

Reactants: 2,4-Dichloropyrimidine (1.0 equiv), 2-(4-aminophenyl)benzothiazole (1.0 equiv), DIPEA (2.0 equiv).

-

Conditions: n-Butanol, 80°C, 4 hours.

-

Outcome: The aniline nitrogen attacks C4.

-

Note: If a Carbon-Carbon bond is desired (mimicking the Indole-C3 to Pyrimidine-C4 bond of Osimertinib), a Suzuki Coupling would be required instead, using a boronic acid derivative of the benzothiazole.

-

Step B: C2-Position Coupling (Tail Attachment)

-

Reactants: Intermediate from Step A (1.0 equiv), N,N,N'-trimethylethylenediamine (1.2 equiv), DIPEA (2.0 equiv).

-

Conditions: DMA (Dimethylacetamide), 100°C, 2 hours.

-

Purification: Flash column chromatography (DCM:MeOH 95:5).

Phase 3: Warhead Installation (Acryloylation)

Objective: To install the acrylamide group essential for covalent inhibition.

-

Reactants: Core Scaffold (from Phase 2), Acryloyl Chloride (1.1 equiv), Triethylamine (1.5 equiv).

-

Solvent: Anhydrous THF or DCM at 0°C.

-

Protocol:

-

Cool the solution of the scaffold to 0°C (ice bath).

-

Add Triethylamine.

-

Dropwise add Acryloyl Chloride (diluted in THF) over 10 minutes. Critical: Exothermic reaction. Control temp to prevent polymerization.

-

Stir for 30 mins at 0°C, then warm to RT for 1 hour.

-

-

Quench: Add saturated NaHCO₃ solution. Extract with EtOAc.

Data Summary & Optimization Table

Comparison of oxidative cyclization methods for the critical 2-aminothiophenol step.

| Method | Oxidant/Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |

| Method A (Recommended) | Na₂S₂O₅ | DMSO | 120 | 85-92 | High yield, simple workup. Best for nitro-aldehydes. |

| Method B (Green) | Air / Visible Light | Ethanol | 25 | 60-70 | Slower, requires photocatalyst (e.g., Rose Bengal). |

| Method C (Classic) | Iodine (I₂) | THF | Reflux | 75-80 | Harder purification (iodine removal). |

| Method D (Acidic) | p-TsOH | Toluene | Reflux | 65-75 | Requires Dean-Stark trap; good for acid-stable groups. |

Mechanism of Action (Biological Context)[2][3]

The synthesized analog functions by competing with ATP for the binding site of the EGFR kinase domain.

Caption: The kinetic pathway from reversible binding to irreversible covalent locking of the EGFR kinase.

QC & Validation Standards

To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met for the final analog:

-

HRMS (High-Res Mass Spec): Mass error < 5 ppm. Confirm the presence of the Chlorine isotope pattern (if precursors remain) or the specific [M+H]+ of the target.

-

¹H NMR (500 MHz):

-

Acrylamide Warhead: Distinctive multiplet signals at

5.7, 6.2, and 6.4 ppm (dd). -

Benzothiazole: Downfield shift of protons adjacent to the Nitrogen/Sulfur ring.

-

-

HPLC Purity: >95% (UV 254 nm) is required for biological assays (IC50 determination).

References

-

Synthesis of Benzothiazoles: Comparison of oxidative condensation methods using 2-aminothiophenols. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest. (2020).[3] Link

-

Osimertinib Structure & SAR: Detailed analysis of the indole-pyrimidine core and modifications. Structural modifications on indole and pyrimidine rings of osimertinib. (2021).[4] Link

-

Benzothiazole EGFR Inhibitors: Discovery of benzothiazole derivatives as EGFR-TK inhibitors.[5][6] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. (2021).[7] Link

-

Osimertinib Synthesis Protocol: Optimized synthetic protocols for the preparation of Osimertinib. Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. (2019). Link

-

EGFR Covalent Binding: Mechanism of Michael addition to Cys797. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S. (2023). Link

Sources

- 1. Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural modifications on indole and pyrimidine rings of osimertinib lead to high selectivity towards L858R/T790M double mutant enzyme and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Synthesis of 6-Fluoro-5-methoxybenzothiazole Derivatives: A Detailed Guide for Medicinal Chemists

Abstract

This comprehensive application note provides detailed protocols and theoretical insights for the synthesis of 6-fluoro-5-methoxybenzothiazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery. The strategic incorporation of fluorine and methoxy substituents onto the benzothiazole scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, making them attractive candidates for the development of novel therapeutic agents. This guide will explore established synthetic routes, including the renowned Hantzsch and Ullmann-type reactions, offering step-by-step protocols, mechanistic explanations, and critical analysis of experimental parameters. The content is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and explore the therapeutic potential of these valuable compounds.

Introduction: The Significance of Fluorinated and Methoxy-Substituted Benzothiazoles

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The introduction of a fluorine atom at the 6-position and a methoxy group at the 5-position of the benzothiazole core is a strategic design element in modern drug discovery.

Fluorine, with its high electronegativity and small atomic radius, can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor, potentially modulating interactions with biological targets. The combination of these two substituents on the benzothiazole framework creates a unique chemical space for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the practical aspects of synthesizing these valuable derivatives, providing researchers with the necessary tools to advance their drug discovery programs.

Synthetic Strategies and Mechanistic Considerations

Several synthetic methodologies can be employed for the preparation of 6-fluoro-5-methoxybenzothiazole derivatives. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most prominent and versatile methods are the Hantzsch thiazole synthesis and Ullmann-type coupling reactions.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly effective method for constructing the thiazole ring. The general reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-6-fluoro-5-methoxybenzothiazole, a common starting point is the corresponding substituted 2-aminothiophenol, which can be prepared from 4-fluoro-3-methoxyaniline.

Diagram 1: General Workflow for Hantzsch-type Benzothiazole Synthesis

Caption: A simplified workflow for the Hantzsch-type synthesis of 2-aminobenzothiazoles.

The mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. The reaction conditions can be tuned to optimize yields and minimize side products.

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative and powerful approach for the synthesis of benzothiazoles, particularly for constructing C-S and C-N bonds. This method often involves the copper-catalyzed reaction of a dihalobenzene with a sulfur-containing nucleophile. Recent advancements have led to the development of one-pot, multi-component reactions that enhance the efficiency and atom economy of this process.

For the synthesis of 6-fluoro-5-methoxybenzothiazole derivatives, a suitable starting material would be a 1,2-dihalo-4-fluoro-5-methoxybenzene. The reaction can be performed under mild conditions using a copper catalyst and a suitable base.

Diagram 2: Conceptual Flow of a Four-Component Ullmann Coupling

Caption: A conceptual diagram of a one-pot, four-component Ullmann coupling for benzothiazole synthesis.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and the final 6-fluoro-5-methoxybenzothiazole derivatives. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of 2-Amino-6-fluoro-5-methoxybenzothiazole via Thiocyanation of 4-Fluoro-3-methoxyaniline

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

-

4-Fluoro-3-methoxyaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution (concentrated)

-

Ethanol

-

Benzene

-

Activated charcoal

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 4-fluoro-3-methoxyaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).

-

Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise to the stirred mixture, ensuring the temperature remains below room temperature.

-

After the addition is complete, continue stirring the mixture for 2 hours at a low temperature and then for

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-4-fluoro-5-methoxybenzenethiol

Introduction: Navigating Synthesis with a Novel Building Block

In the landscape of drug discovery and development, the exploration of novel chemical space is paramount. 2-Amino-4-fluoro-5-methoxybenzenethiol is a highly functionalized aromatic building block with significant potential for the synthesis of new chemical entities. Its unique substitution pattern—an activating amino group, a nucleophilic thiol, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a rich platform for derivatization. The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[1]

A survey of the current literature reveals a scarcity of published data specifically detailing the cross-coupling reactions of this compound. This is not an uncommon scenario in a research and development environment where scientists often work with novel reagents. This guide, therefore, adopts an analog-based approach, a cornerstone of synthetic methodology development. By examining established protocols for structurally similar compounds, primarily substituted o-aminothiophenols, we can extrapolate and rationally design robust protocols for our target molecule.

The reactivity of this compound in cross-coupling reactions will be governed by the interplay of its substituents. The thiol group is a potent nucleophile for C-S cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing fluorine atom ortho and para to the thiol, respectively, will modulate its nucleophilicity. Similarly, these substituents will influence the reactivity of the aromatic ring in potential C-C coupling reactions, should a halide be present on the coupling partner. This document provides a detailed exploration of these reactions, offering both the "how" and the "why" behind the proposed experimental designs.

Core Principles of Reactivity

The thiol moiety of this compound is the primary site for the cross-coupling reactions discussed herein. Its nucleophilicity is a key determinant of reaction success. The methoxy group at the 5-position, being electron-donating, will increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, the fluorine atom at the 4-position is electron-withdrawing and will have an opposing effect, albeit likely less pronounced due to its meta relationship with the thiol group. The amino group at the 2-position is also strongly electron-donating and will contribute to the overall electron-rich nature of the thiophenol, favoring oxidative addition in palladium-catalyzed cycles.

Part 1: Buchwald-Hartwig C-S Cross-Coupling for the Synthesis of Diaryl Thioethers

The Buchwald-Hartwig amination has been extended to include the formation of carbon-sulfur bonds, providing a powerful tool for the synthesis of aryl thioethers.[2] This reaction is particularly well-suited for coupling this compound with a variety of aryl and heteroaryl halides.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction is analogous to that of C-N coupling. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the formation of a palladium thiolate complex and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. The choice of ligand is critical to prevent the formation of off-cycle catalyst states and to promote the reductive elimination step.[3]

Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Protocol 1: General Procedure for the Buchwald-Hartwig C-S Coupling

This protocol is adapted from established methods for the arylation of thiols.[4]

Materials:

-

This compound

-

Aryl bromide or iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane or toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

-

Add anhydrous dioxane or toluene (to make a 0.1 M solution with respect to the thiol).

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |

| Ligand | Xantphos | A bulky, electron-rich ligand with a wide bite angle, known to be effective for C-S coupling by promoting reductive elimination.[3] |

| Base | Cs₂CO₃ | A strong, yet often well-tolerated base for this transformation. |

| Solvent | Dioxane or Toluene | High-boiling, non-polar aprotic solvents that are standard for Buchwald-Hartwig reactions. |

| Temperature | 110 °C | Sufficient to promote the catalytic cycle without significant decomposition of the reactants or catalyst. |

Part 2: Suzuki-Miyaura C-C Cross-Coupling

While the primary reactivity of this compound is centered on its thiol group, its aromatic ring could participate in Suzuki-Miyaura cross-coupling if it were first halogenated. For the purpose of this guide, we will consider the coupling of a halogenated derivative, for instance, 2-amino-4-fluoro-5-methoxy-X-benzenethiol (where X is Br or I), with a boronic acid. Alternatively, the thiol can be used to stabilize palladium nanoparticles which then act as a heterogeneous catalyst for Suzuki reactions.[5][6]

Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. The key steps are oxidative addition of the halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Thiophenol Derivative

This protocol assumes the availability of a halogenated version of the title compound.

Materials:

-

Halogenated this compound derivative (e.g., bromo- or iodo-)

-

Aryl or vinyl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water mixture

Procedure:

-

In a reaction vessel, combine the halogenated thiophenol derivative (1.0 equivalent), boronic acid (1.5 equivalents), and K₃PO₄ (2.0 equivalents).

-

Add a solution of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in toluene.

-

Add water (typically 10% of the toluene volume).

-

Thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 90-100 °C under a positive pressure of inert gas for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂ | A versatile and commonly used palladium source. |

| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for Suzuki couplings, especially with challenging substrates.[7] |

| Base | K₃PO₄ | A moderately strong base that is effective in Suzuki reactions and compatible with a wide range of functional groups. |

| Solvent | Toluene/Water | A biphasic solvent system that often enhances the rate and yield of Suzuki couplings. |

| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

Part 3: Sonogashira C-C Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[8][9][10] Similar to the Suzuki coupling, this would require a halogenated derivative of this compound.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free versions of this reaction have also been developed.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly( o -aminothiophenol)-stabilized Pd nanoparticles as efficient heterogenous catalysts for Suzuki cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09947A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

Troubleshooting & Optimization

Technical Support Center: Air-Sensitive Aminothiophenol Purification

The following guide serves as a specialized Technical Support Hub for researchers handling air-sensitive aminothiophenols. It is structured to address the "why" and "how" of purification, moving beyond standard textbook procedures to field-proven troubleshooting.

Ticket ID: ATP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Prevention of oxidative degradation and purification protocols for 2- and 4-aminothiophenol.[1]

🔬 Executive Summary: The "Yellow Curse"

User Query: "My aminothiophenol turned yellow/brown immediately after the column. How do I fix this?"

Root Cause Analysis: Aminothiophenols (ATPs) are bifunctional "chemical chameleons."[1] They possess both a nucleophilic amino group and a redox-active thiol group.[1] The primary failure mode is oxidative dimerization to form disulfides (e.g., bis(aminophenyl) disulfide). This reaction is catalyzed by:

-

Trace Metals: Present in lower-grade silica or solvents.[1]

-

Basic Conditions: Thiolates (

) oxidize -

Atmospheric Oxygen: The reaction is diffusion-controlled in air.[1]

The Golden Rule: Purification is not a single step; it is a continuous chain of custody under inert atmosphere.

🛠 Module 1: The Decision Matrix (Method Selection)

Before attempting purification, categorize your intermediate state.[1] Use the logic flow below to select the correct protocol.

Figure 1: Decision tree for selecting the appropriate purification or recovery method based on physical state and impurity profile.

🧪 Module 2: Field-Proven Protocols

Protocol A: Vacuum Distillation (For Liquid 2-ATP)

Best For: Removing non-volatile impurities and trace disulfides from liquid aminothiophenols.[1]

The Setup:

-

Apparatus: Short-path distillation head (Vigreux columns increase surface area for oxidation—avoid them).

-

Atmosphere: Argon bleed (capillary) or strict vacuum.[1]

-

Stabilizer: Add 0.1% w/w Triphenylphosphine (

) to the pot. It acts as an oxygen scavenger, sacrificing itself to

Step-by-Step:

-

Degas: Sparge the crude oil with Argon for 20 minutes before heating.

-

Heat: Use an oil bath. Do not use a mantle (hot spots cause polymerization).[1]

-

Collect: Discard the first 5% (forerun). Collect the main fraction directly into a Schlenk flask flushed with Argon.

-

Store: Seal immediately under inert gas. Store at 4°C in the dark.

Protocol B: Inert Recrystallization (For Solid 4-ATP)

Best For: Solid intermediates with high melting points.[1] Critical Failure Point: Filtering hot solution in air (instant oxidation).[1]

The "Schlenk-to-Schlenk" Technique:

-

Solvent Prep: Degas Ethanol or Toluene/Hexane mixtures by sparging with Argon for 30 mins.

-

Dissolution: Dissolve crude solid in minimum boiling degassed solvent under Argon flow.

-

Filtration: Use a cannula filter (a double-ended needle with a glass microfiber filter wrapped around one tip) to transfer the hot saturated solution to a second, pre-warmed Schlenk flask.

-

Why? This keeps the solution under positive pressure and excludes oxygen entirely.

-

-

Crystallization: Allow to cool slowly.

-

Isolation: Remove supernatant via syringe. Wash crystals with cold, degassed hexane.[1] Dry under high vacuum.[1]

Protocol C: Chemical Recovery (The "Reset Button")

Scenario: Your product has oxidized to the disulfide (often a yellow/white precipitate). Solution: Reduce it back to the monomer.

Method: Zinc/Acetic Acid Reduction[1][2]

-

Suspend the impure disulfide/thiol mixture in Glacial Acetic Acid.[1]

-

Add Zinc Dust (3–5 equivalents).[1]

-

Heat to reflux for 1–2 hours. The Zn reduces the S-S bond:

[1] -

Workup: Filter hot (to remove excess Zn). Pour filtrate into degassed water.[1] Neutralize carefully to precipitate the aminothiophenol (if solid) or extract with degassed DCM (if liquid).

📊 Module 3: Troubleshooting FAQs

Q1: I ran a silica column and my yield is 20%. Where did it go?

Diagnosis: Thiol retention and oxidation on Silica.[1] Explanation: Silica gel is slightly acidic and contains trace iron.[1] Thiols can bind irreversibly or oxidize on the column. Fix:

-

Passivate the Silica: Flush the column with 1% TEA (Triethylamine) in Hexane before loading. This neutralizes acidic sites.[1]

-

Speed is Life: Flash chromatography must be fast.[1] Do not let the compound sit on the column.

Q2: My NMR shows a broad hump around 3-4 ppm.

Diagnosis: Proton exchange or disulfide formation.[1]

Explanation: The

Q3: How do I store these compounds long-term?

Standard: Glass ampoules sealed under Argon are best.[1] Alternative: Screw-cap vials with Teflon tape, stored inside a secondary jar containing a packet of activated charcoal and an oxygen scavenger (like those used in food packaging).[1] Store at -20°C.

📉 Data & Compatibility Tables

Table 1: Reducing Agents for Disulfide Recovery

| Reagent | Strength | Pros | Cons | Recommended For |

| Zinc / AcOH | High | Cheap, robust, works on crude mixtures.[1] | Requires acidic workup; generates Zn waste.[1] | Large scale recovery (Protocol C).[1] |

| NaBH4 | Medium | Soluble in EtOH; easy workup.[1] | Can reduce other sensitive groups (aldehydes).[1] | Small scale, clean samples. |

| DTT / TCEP | Specific | Very selective for S-S bonds.[1] | Expensive; difficult to remove DTT byproduct.[1] | Biological/Analytical scale.[1] |

| Phosphines ( | Low | Mild; can be used catalytically.[1] | Forms phosphine oxide (difficult to separate).[1] | In-situ stabilization during distillation.[1] |

Table 2: Solvent Compatibility Guide

| Solvent | Suitability | Notes |

| Ethanol | ⭐⭐⭐ | Excellent for recrystallization.[1] Must be degassed.[1][5] |

| DCM/Chloroform | ⭐ | Avoid. Chlorinated solvents can react with amino groups (alkylation) or accelerate oxidation via radical mechanisms.[1] |

| Toluene | ⭐⭐⭐ | Good for azeotropic drying and recrystallization.[1] |

| Ethyl Acetate | ⭐⭐ | Acceptable for extraction, but can transesterify with amines over long periods.[1] |

🔗 References

-

Org. Synth. 1940, 20, 16. 2-Aminobenzenethiol (2-Aminothiophenol) Synthesis and Handling. [Link][1]

-

Journal of Organic Chemistry. Reductive cleavage of disulfides: Mechanisms and Protocols. (General Reference for Zn/AcOH reduction). [Link]

-

University of Rochester, Dept. of Chemistry. SOP: How to Work with Thiols and Air-Sensitive Reagents. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Benzothiazole Ring Closure Reactions

Welcome to the Technical Support Center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in benzothiazole ring closure reactions. Here, we address specific, common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzothiazole synthesis reaction?

A1: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product. Visualization is typically achieved using UV light or by staining with iodine vapor.[1]

Q2: What are some "green" or environmentally friendly approaches to consider for benzothiazole synthesis?